molecular formula C14H12FNO3S B6541256 {[(2-fluorophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate CAS No. 1794916-43-0

{[(2-fluorophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate

Cat. No. B6541256
CAS RN: 1794916-43-0
M. Wt: 293.32 g/mol
InChI Key: FEMOBXPLTFWLGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and would depend on the starting materials available. Thiophene derivatives can be synthesized through various methods, including heterocyclization of different substrates . Additionally, boronic esters, which may be related to the carbamoyl group in the compound, can undergo protodeboronation in a radical approach .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The fluorophenyl and carbamoyl groups are likely attached to the thiophene-3-carboxylate group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, boronic acids and their derivatives are known to participate in Suzuki-Miyaura cross-coupling reactions . Additionally, carbamic acids and their derivatives can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, many organic compounds can be harmful or toxic if ingested or inhaled, and some may be flammable .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that many thiophene derivatives are biologically active .

properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c15-12-4-2-1-3-10(12)7-16-13(17)8-19-14(18)11-5-6-20-9-11/h1-6,9H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMOBXPLTFWLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2-Fluorophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate

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